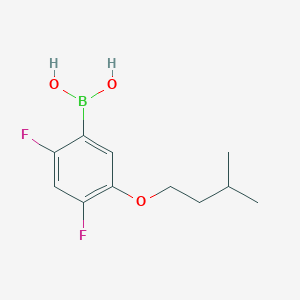
2,4-Difluoro-5-isobutoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-5-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C11H15BF2O3 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-isobutoxyphenylboronic acid consists of 11 carbon atoms, 15 hydrogen atoms, 1 boron atom, 2 fluorine atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography, but such data is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Difluoro-5-isobutoxyphenylboronic acid are not fully detailed in the available resources. The molecular weight of the compound is 244.04 g/mol .Applications De Recherche Scientifique
Catalytic Applications and Synthetic Methodology 2,4-Bis(trifluoromethyl)phenylboronic acid has been highlighted for its catalytic efficiency in dehydrative amidation between carboxylic acids and amines, underscoring the role of the ortho-substituent in enhancing reaction rates by preventing amine coordination. This insight may hint at the potential utility of 2,4-Difluoro-5-isobutoxyphenylboronic acid in similar synthetic pathways, especially where isobutoxy groups could influence reaction dynamics or substrate selectivity (Wang, Lu, & Ishihara, 2018).
Covalent Organic Frameworks (COFs) Research on phenyl diboronic acid derivatives in the synthesis of COFs showcases their utility in creating highly ordered, porous, and thermally stable structures. These materials, notable for their large surface areas and permanent porosity, suggest that 2,4-Difluoro-5-isobutoxyphenylboronic acid could serve as a building block in developing novel COFs with potentially unique properties for gas storage, separation, or catalysis applications (Côté et al., 2005).
Bioisostere Design and Drug Development The difluoromethyl group is recognized as a lipophilic hydrogen bond donor, suggesting that 2,4-Difluoro-5-isobutoxyphenylboronic acid could be explored for its druglike properties, especially in designing bioisosteres for hydroxyl, thiol, or amine groups. This application is particularly relevant in medicinal chemistry, where optimizing drug properties for better efficacy, stability, or bioavailability is crucial (Zafrani et al., 2017).
Antibacterial Agents The study of (trifluoromethoxy)phenylboronic acids in relation to their antimicrobial properties indicates a potential research avenue for 2,4-Difluoro-5-isobutoxyphenylboronic acid in developing new antibacterial compounds. Understanding how substituent position affects acidity and how these molecules interact with bacterial proteins could guide the synthesis of targeted antibacterial agents (Adamczyk-Woźniak et al., 2021).
Fluorescence Quenching and Sensor Development Research on the fluorescence quenching properties of boronic acid derivatives opens the door to employing 2,4-Difluoro-5-isobutoxyphenylboronic acid in developing fluorescence-based sensors. These sensors could be particularly useful for detecting analytes that interact specifically with the boronic acid moiety, offering applications in biological sensing and diagnostics (Geethanjali, Nagaraja, & Melavanki, 2015).
Mécanisme D'action
Target of Action
The primary target of 2,4-Difluoro-5-isobutoxyphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as 2,4-Difluoro-5-isobutoxyphenylboronic acid) transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign . These properties suggest that it may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, expanding the possibilities for creating new pharmaceuticals and materials .
Propriétés
IUPAC Name |
[2,4-difluoro-5-(3-methylbutoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF2O3/c1-7(2)3-4-17-11-5-8(12(15)16)9(13)6-10(11)14/h5-7,15-16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLCKYNMTVATGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCCC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-(3-methylbutoxy)phenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

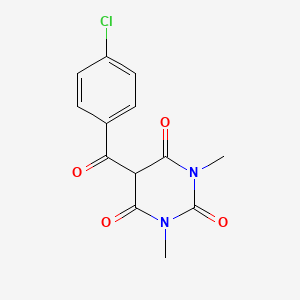

![N-(3-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2918679.png)
![1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2918681.png)
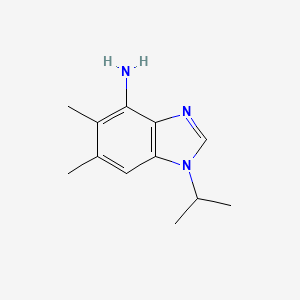
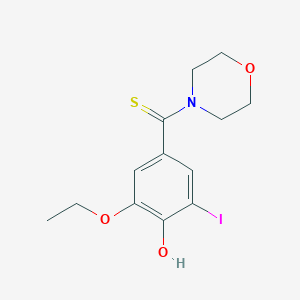
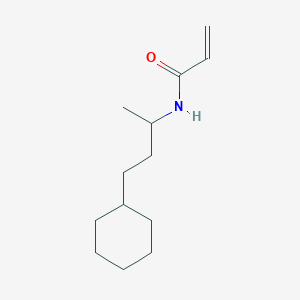
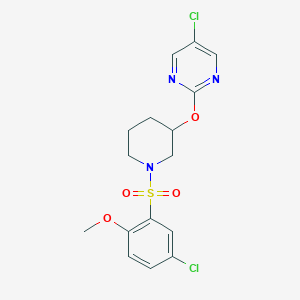
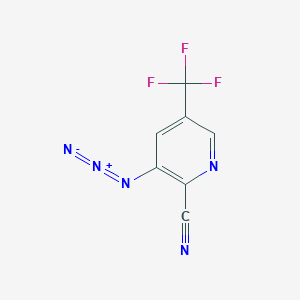
![3-(2-Chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2918694.png)
![5-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2918695.png)
![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2918697.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918698.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2918699.png)